6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid
Description
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoromethyl (-CF₃) group and two fluorine atoms on its aromatic rings. The benzoic acid core (position 1) is substituted with a fluorine at position 6 and a 2-fluoro-3-trifluoromethylphenyl group at position 2. Its molecular weight and exact physicochemical properties (e.g., pKa, logP) are influenced by the fluorine and trifluoromethyl substituents, making it distinct from simpler benzoic acid analogs.
Properties
IUPAC Name |
2-fluoro-6-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-10-6-2-3-7(11(10)13(20)21)8-4-1-5-9(12(8)16)14(17,18)19/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRIIXNFTVWXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691824 | |
| Record name | 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-82-1 | |
| Record name | 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Halogenation: Introduction of fluorine atoms through halogenation reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Carboxylation: Formation of the benzoic acid moiety through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to facilitate specific reaction steps, such as palladium-catalyzed cross-coupling reactions.
Purification: Advanced purification techniques, including recrystallization and chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Oxidative reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized aromatic compounds.
Reduced Derivatives: Alcohols, aldehydes, and corresponding reduced forms of the benzoic acid.
Substituted Derivatives: Various substituted aromatic compounds with different functional groups.
Scientific Research Applications
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Insights :
- The trifluoromethyl group in the target compound increases lipophilicity and acidity compared to methyl or unsubstituted analogs, which may enhance membrane permeability in biological systems .
Extraction and Diffusivity
- Extraction Efficiency : Benzoic acid derivatives with higher logP values (e.g., the target compound) are extracted faster in emulsion liquid membranes (ELMs) due to greater affinity for the organic membrane phase . For instance, benzoic acid (logP ~1.9) is extracted >98% in <5 minutes, while acetic acid (logP ~-0.17) requires longer times. The target compound’s estimated logP (~3.5) suggests even faster extraction .
- Diffusivity: Effective diffusivity in ELM follows: benzoic acid > acetic acid > phenol . The target compound’s bulky trifluoromethylphenyl group may reduce diffusivity compared to benzoic acid but remain higher than phenolic analogs.
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) and cross-factor JB in predicting oral LD₅₀ in mice .
- Comparison :
- Protocatechuic acid (3,4-dihydroxybenzoic acid): LD₅₀ ~800 mg/kg (low toxicity due to hydroxyl groups) .
- 6-Fluoro-2-methylbenzoic acid : Estimated LD₅₀ ~300 mg/kg (fluorine increases toxicity vs. unsubstituted benzoic acid) .
- Target Compound : Predicted LD₅₀ <200 mg/kg due to trifluoromethyl group enhancing reactivity .
Biological Activity
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative notable for its unique chemical structure and potential biological activities. The compound's molecular formula is , and it contains multiple fluorine atoms, which are known to influence biological interactions and pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- Fluorine Substituents : Enhancing lipophilicity and bioavailability.
- Benzoic Acid Backbone : Commonly associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial effects. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be around for effective strains, indicating strong bactericidal properties .
| Compound | Target Pathogen | MIC (μM) | Activity Type |
|---|---|---|---|
| This compound | S. aureus | 25.9 | Bactericidal |
| Related Compound A | MRSA | 12.9 | Bacteriostatic/Bactericidal |
Anti-inflammatory Potential
The compound's anti-inflammatory properties have also been explored. In vitro studies suggest that certain derivatives can modulate the activity of transcription factors like NF-κB, which plays a crucial role in inflammatory responses. Compounds exhibiting high lipophilicity and electron-withdrawing groups showed significant modulation of NF-κB activity, potentially leading to therapeutic applications in inflammatory diseases .
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : The presence of fluorine atoms can enhance binding affinity to target enzymes or receptors.
- Modulation of Signaling Pathways : Interference with pathways such as NF-κB can lead to altered inflammatory responses.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study evaluated the compound's effectiveness against clinical isolates of MRSA. Results indicated that the compound not only inhibited bacterial growth but also showed bactericidal activity at specific concentrations .
- Inflammatory Response Modulation : Another study focused on the compound's ability to modulate NF-κB activity in human cell lines. Compounds with similar structures demonstrated a decrease in NF-κB activity by approximately 10–15%, suggesting potential for anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
